
(4S)-1-Bromo-4-methyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-Bromo-4-methyldodecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, with a methyl group attached to the fourth carbon in the S-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Bromo-4-methyldodecane can be achieved through several methods. One common approach involves the bromination of (4S)-4-methyldodecane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-1-Bromo-4-methyldodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols.
Reduction: Alkanes.
Applications De Recherche Scientifique
(4S)-1-Bromo-4-methyldodecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-1-Bromo-4-methyldodecane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use in biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromododecane: Lacks the methyl group at the fourth carbon.
4-Methyldodecane: Lacks the bromine atom.
1-Chloro-4-methyldodecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(4S)-1-Bromo-4-methyldodecane is unique due to the presence of both a bromine atom and a methyl group in the S-configuration, which imparts specific reactivity and stereochemistry. This makes it a valuable compound for stereoselective synthesis and applications requiring precise molecular configurations.
Propriétés
Numéro CAS |
67214-66-8 |
|---|---|
Formule moléculaire |
C13H27Br |
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
(4S)-1-bromo-4-methyldodecane |
InChI |
InChI=1S/C13H27Br/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h13H,3-12H2,1-2H3/t13-/m0/s1 |
Clé InChI |
JRMLZJVSKZRTDK-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCCCC[C@H](C)CCCBr |
SMILES canonique |
CCCCCCCCC(C)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



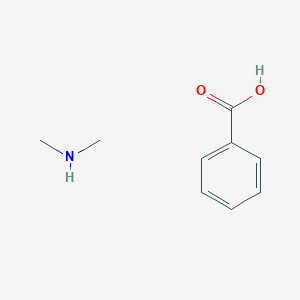
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
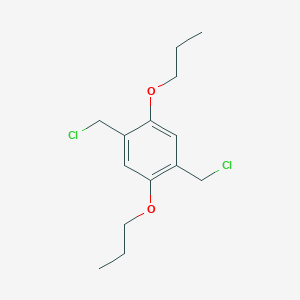

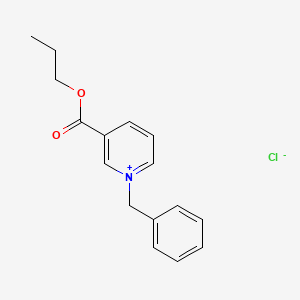
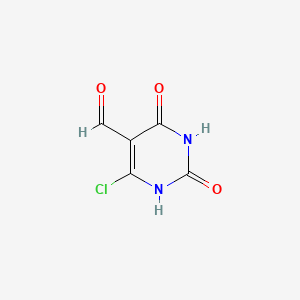
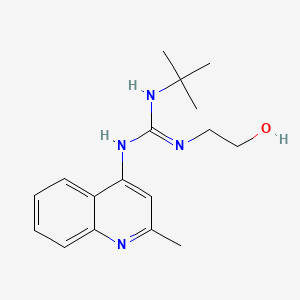

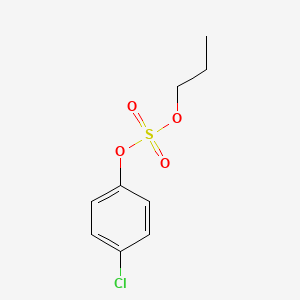

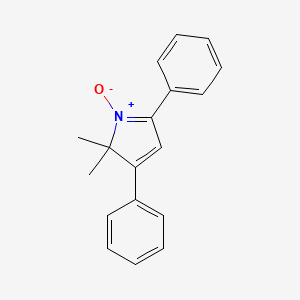
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
